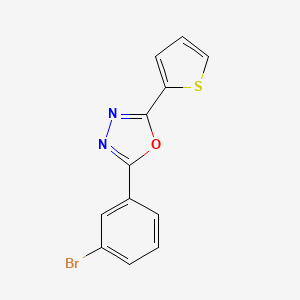

2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS/c13-9-4-1-3-8(7-9)11-14-15-12(16-11)10-5-2-6-17-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUJDTWUKFHVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650326 | |

| Record name | 2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-93-9 | |

| Record name | 2-(3-Bromophenyl)-5-(2-thienyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957065-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclodehydration Method

This method employs the cyclodehydration of hydrazones or amidoximes with suitable reagents to form oxadiazoles.

Reagents : Typically involves acyl hydrazones and dehydrating agents like phosphorus oxychloride.

Procedure : The reaction is generally conducted in an organic solvent under reflux conditions.

Yields : Reports indicate yields ranging from 60% to 90% depending on the specific conditions and substrates used.

One-Pot Synthesis

A one-pot synthesis approach has been developed that simplifies the process by combining multiple steps into a single reaction vessel.

Reagents : This method often utilizes Vilsmeier reagents as activating agents for carboxylic acid groups.

Procedure : Amidoximes are reacted directly with carboxylic acids in the presence of a catalyst at elevated temperatures.

Yields : Yields can vary widely but have been reported as high as 93% in optimal conditions.

Comparative Analysis of Synthesis Methods

The following table summarizes the key features of different synthesis methods for this compound:

Detailed Findings

Cyclodehydration Reactions

Cyclodehydration remains one of the most widely used methods due to its straightforward approach and high yields. For instance, a study demonstrated that using phosphorus oxychloride under reflux conditions yielded significant amounts of oxadiazole derivatives with minimal by-products.

One-Pot Synthesis Advantages

The one-pot synthesis method is particularly advantageous as it reduces the number of purification steps required. For example, amidoximes reacted with carboxylic acids using Vilsmeier reagents resulted in high yields (up to 93%) while simplifying the overall process. This method is particularly useful for synthesizing complex structures efficiently.

Flow Synthesis Techniques

Flow synthesis techniques have also been explored for producing oxadiazoles. This method allows for better control over reaction conditions and can lead to improved yields and purity. The continuous flow approach minimizes reaction times and facilitates easier scaling up for industrial applications.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anti-inflammatory and analgesic properties. For instance, compounds derived from 2-(3-bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole were evaluated for their anti-inflammatory activity using models such as carrageenan-induced paw edema in rats. Results indicated that these compounds could reduce inflammation by approximately 59.5% to 61.9%, comparable to standard anti-inflammatory drugs like indomethacin .

Table 1: Anti-inflammatory Activity of Oxadiazole Derivatives

| Compound | Anti-inflammatory Activity (%) | Analgesic Activity (%) |

|---|---|---|

| 4c | 59.5 | 66.2 |

| 4i | 61.9 | 70.6 |

| Indomethacin | 64.3 | 63.2 |

These findings suggest that modifications at the phenyl or thiophene positions can enhance the therapeutic efficacy of oxadiazole derivatives.

Antibacterial Activity

The antibacterial properties of oxadiazole compounds have also been explored extensively. In vitro tests against common pathogens such as Staphylococcus aureus and Escherichia coli revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL . This suggests a promising avenue for developing new antibacterial agents.

Antiviral Applications

In addition to antibacterial activity, compounds like this compound have shown potential as antiviral agents. A study highlighted its effectiveness against the dengue virus by acting as a non-nucleoside polymerase inhibitor . The synthesized analogues demonstrated submicromolar activity against all four serotypes of the virus in cell-based assays.

Table 2: Antiviral Activity Against Dengue Virus

| Compound | IC50 (µM) | Serotype Activity |

|---|---|---|

| Compound A | <1 | DENV-1 |

| Compound B | <1 | DENV-2 |

| Compound C | <1 | DENV-3 |

| Compound D | <1 | DENV-4 |

These results indicate that structural modifications can lead to enhanced antiviral properties, making it a candidate for further development in antiviral therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives. Studies have shown that substituents on the phenyl ring significantly influence both anti-inflammatory and antibacterial activities . For example, compounds with electron-donating groups at specific positions exhibited enhanced biological activity compared to their unsubstituted counterparts.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target molecules. In materials science, the compound’s electronic properties are exploited to facilitate charge transport in electronic devices.

Comparison with Similar Compounds

Antimicrobial Activity: Substituent Effects

Key Compounds Compared :

Findings :

- Sulfone-containing analogs (e.g., compound in ) show superior potency, with EC₅₀ values <2 μg/mL against plant pathogens, attributed to electron-withdrawing sulfonyl groups enhancing membrane penetration .

- Triazole derivatives derived from the target compound’s oxadiazole scaffold demonstrate improved activity, suggesting that nitrogen-rich heterocycles enhance target binding .

Central Nervous System (CNS) Activity: Role of Electron-Withdrawing Groups

Key Compounds Compared :

Findings :

- While the target compound lacks reported CNS data, electron-withdrawing groups (e.g., nitro, bromo) at positions 2 and 5 correlate with high CNS depressant activity in analogs like XIV. The bromophenyl group in the target compound may similarly influence neurotransmitter receptor binding, though experimental validation is needed .

Key Compounds Compared :

Findings :

- The thiophene moiety in the target compound may enhance π-conjugation, making it suitable for organic electronics. However, PBD’s biphenyl groups provide superior electron mobility in polymer LEDs, achieving 40% efficiency at 20% doping .

- TTSO-based polymers exhibit low bandgaps (1.8 eV), highlighting the role of sulfur-containing substituents in tuning optoelectronic properties .

Herbicidal and Fungicidal Activity

Key Compounds Compared :

Findings :

- The bromophenyl group in the target compound is structurally similar to herbicidal analogs (e.g., 5g), but its lack of a sulfonyl or thioether linker may limit pesticidal efficacy .

Structural and Crystallographic Insights

- Solubility : The thiophene moiety in the target compound may enhance solubility in organic solvents compared to adamantane-based oxadiazoles (e.g., SIKKAA) .

Biological Activity

The compound 2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CAS No. 957065-93-9) is a member of the oxadiazole family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological profiles supported by research findings.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 307.17 g/mol. The compound features a bromophenyl group and a thiophene moiety attached to the oxadiazole ring, contributing to its unique chemical properties.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines.

-

In vitro Studies : Research indicates that certain oxadiazole derivatives exhibit cytotoxic effects against breast cancer cell lines such as MCF-7 and HCT-116. For example, compounds with structural similarities showed IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen .

Compound Cell Line IC50 (µM) Comparison Drug IC50 (µM) 3a MCF-7 24.74 5-Fluorouracil 24.74 Tamoxifen 5.12 - Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Studies using flow cytometry have shown that these compounds can activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in MCF-7 cells .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds similar to this compound have shown efficacy against various bacterial strains.

-

Bactericidal Effects : Research has demonstrated strong bactericidal activity against Gram-positive bacteria such as Staphylococcus spp., with some derivatives exhibiting potent effects across multiple strains .

Compound Number Target Bacteria Activity Level 37 Staphylococcus aureus Strong Escherichia coli Moderate

Case Studies

Several case studies illustrate the biological activity of oxadiazole derivatives:

- Study on Anticancer Properties : In a study conducted by Alam et al., several oxadiazole derivatives were synthesized and tested for their anticancer potential. Notably, compounds with similar structures to this compound showed promising results against MCF-7 cells with an IC50 value significantly lower than standard treatments .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of various oxadiazole derivatives against common pathogens. The results indicated that compounds exhibited varying degrees of effectiveness, particularly against Gram-positive bacteria .

Q & A

Q. What are the standard synthetic protocols for 2-(3-bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, and how can they be adapted for structural variations?

The compound is typically synthesized via cyclization of hydrazide intermediates. A common method involves reacting substituted carboxylic acid hydrazides with phosphorus oxychloride (POCl₃) under reflux, followed by purification using column chromatography (e.g., n-hexane:EtOAC mixtures) . For example, thiophene-2-carboxylic acid hydrazide can be condensed with bromophenyl derivatives in POCl₃ to form the oxadiazole core. Adaptations include substituting thiophene or bromophenyl groups with electron-withdrawing/donating moieties to modulate electronic properties .

Q. Which techniques are most reliable for structural characterization of this oxadiazole derivative?

X-ray crystallography is the gold standard for unambiguous structural determination. For instance, studies on analogous compounds revealed planar oxadiazole-thiophene systems with dihedral angles <20° between aromatic rings, confirmed via SHELXTL refinement . Complementary techniques include:

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

- Chromatography : TLC (Rf values) and HPLC (retention time) monitor purity during synthesis .

- Thermal analysis : TGA/DSC evaluates stability up to 200–250°C, critical for applications in high-temperature environments .

- Spectroscopic consistency : Discrepancies in NMR/IR peaks indicate impurities or degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

Low yields (30–50%) are often due to side reactions or inefficient cyclization. Strategies include:

- Catalyst optimization : Using anhydrous conditions and catalytic H₂SO₄ to enhance cyclization .

- Reaction time/temperature : Extending reflux duration (6–8 hours) in POCl₃ improves conversion .

- Purification : Gradient column chromatography (e.g., hexane → EtOAc) isolates the product from unreacted hydrazides .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer)?

Discrepancies may arise from assay conditions or cellular targets. For example:

- Antifungal activity : Derivatives showed MIC values of 8–16 µg/mL against Candida albicans, likely via thiadiazole-thiophene interactions with fungal enzymes .

- Anticancer activity : Analogous compounds induced apoptosis in hepatocellular carcinoma by inhibiting NF-κB signaling, validated via annexin V/propidium iodide staining .

Methodological recommendations : - Use standardized assays (e.g., CLSI guidelines for antimicrobial tests).

- Conduct target-specific studies (e.g., kinase inhibition assays for anticancer mechanisms) .

Q. What computational methods predict the compound’s bioactivity and binding modes?

- Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., VEGFR-2 kinase). For oxadiazoles, thiophene and bromophenyl groups often occupy hydrophobic pockets, while the oxadiazole core forms hydrogen bonds .

- ADMET prediction : Software like SwissADME calculates drug-likeness (e.g., Lipinski’s rules: MW <500, LogP <5) .

- Validation : Compare docking scores with experimental IC₅₀ values to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.